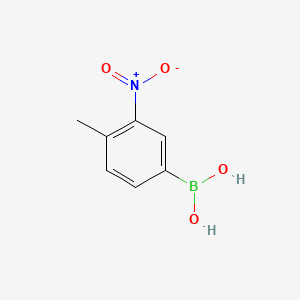

4-Methyl-3-nitrophenylboronic acid

Description

The exact mass of the compound 4-Methyl-3-nitrophenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Methyl-3-nitrophenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-3-nitrophenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-methyl-3-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BNO4/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OASVXBRTNVFKFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378514 | |

| Record name | 4-Methyl-3-nitrophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80500-27-2 | |

| Record name | 4-Methyl-3-nitrophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-3-nitrobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methyl-3-nitrophenylboronic acid physical properties

An In-depth Technical Guide to the Physical Properties of 4-Methyl-3-nitrophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Methyl-3-nitrophenylboronic acid. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in organic synthesis, medicinal chemistry, and materials science.

Core Physical and Chemical Properties

4-Methyl-3-nitrophenylboronic acid is an organic boron compound with the chemical formula C₇H₈BNO₄.[1] It serves as a versatile reagent in a variety of chemical transformations.

Data Presentation: Summary of Physical Properties

The quantitative data for 4-Methyl-3-nitrophenylboronic acid are summarized in the table below for ease of reference and comparison. It is important to note that some physical properties, such as the melting point, show variations across different suppliers, which may be attributable to the purity of the substance and the presence of its anhydride form.[2][3][4]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈BNO₄ | [1][4] |

| Molecular Weight | 180.95 g/mol | [1][4] |

| Appearance | White to pale yellow or reddish-yellow crystalline powder. | [2][3][4] |

| Melting Point | 265-270 °C (lit.) | [3][4] |

| 165-169 °C | [2] | |

| Boiling Point | 356.7 ± 52.0 °C (Predicted) | [3] |

| Density | 1.33 ± 0.1 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in organic solvents such as methanol, acetonitrile, ethanol, and dimethyl sulfoxide. | [2][3] |

| Purity | ≥95% | |

| CAS Number | 80500-27-2 | [2][5] |

Experimental Protocols for Characterization

Determination of Thermal Properties (Melting Point)

-

Methodology: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are standard thermal analysis techniques.[6]

-

DSC: A sample is heated alongside a reference material at a constant rate. The difference in heat flow required to maintain both at the same temperature is measured. The melting point is identified as the peak of the endothermic transition.

-

TGA: The mass of a sample is measured over time as the temperature changes. This helps to assess thermal stability and the presence of solvates or hydrates.

-

Structural Elucidation and Purity Assessment

-

Methodology: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is used to determine the molecular structure.

-

The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

-

The NMR spectrum is recorded, and the chemical shifts, integration, and coupling patterns are analyzed to confirm the structure of the 4-methyl-3-nitrophenyl group and the presence of the boronic acid moiety.

-

-

Methodology: Single-crystal X-ray diffraction provides definitive structural information in the solid state.[6]

-

A suitable single crystal of the compound is grown.

-

The crystal is mounted on a diffractometer and irradiated with X-rays.

-

The diffraction pattern is analyzed to determine the precise arrangement of atoms in the crystal lattice, confirming bond lengths and angles.

-

Determination of Acidity (pKa)

-

Methodology: Potentiometric titration is a common method to determine the pKa of boronic acids.[7][8]

-

A solution of the boronic acid of known concentration is prepared in an appropriate solvent system (e.g., water-ethanol mixture).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored as a function of the volume of titrant added.

-

The pKa is determined from the titration curve, typically as the pH at the half-equivalence point. Computational methods can also be employed to predict pKa values.[7]

-

Applications in Synthetic Chemistry

4-Methyl-3-nitrophenylboronic acid is a valuable building block in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[2] This reaction is a powerful method for forming carbon-carbon bonds.

Suzuki-Miyaura Coupling Workflow

The following diagram illustrates a generalized workflow for a Suzuki-Miyaura cross-coupling reaction involving 4-Methyl-3-nitrophenylboronic acid. This reaction is fundamental in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and advanced materials.[4]

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

This compound also serves as a reactant in the preparation of inhibitors for lactate dehydrogenase, which has applications in cancer cell proliferation research, and in the synthesis of imidazothiazoles, which act as iodide efflux inhibitors in thyrocytes.

References

- 1. scbt.com [scbt.com]

- 2. (4-Methyl-3-nitrophenyl)boronic Acid CAS 80500-27-2, High Purity & Best Price [nbinnochem.com]

- 3. chembk.com [chembk.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. On the Computational Determination of the pKa of Some Arylboronic Acids [mdpi.com]

- 8. DSpace [kuscholarworks.ku.edu]

4-Methyl-3-nitrophenylboronic acid chemical structure and CAS number 80500-27-2

An In-depth Technical Guide to 4-Methyl-3-nitrophenylboronic Acid

CAS Number: 80500-27-2

This technical guide provides a comprehensive overview of 4-Methyl-3-nitrophenylboronic acid, a versatile reagent in organic synthesis and medicinal chemistry. The document is intended for researchers, scientists, and professionals involved in drug development and materials science, offering detailed information on its chemical properties, applications, and relevant experimental protocols.

Chemical Identity and Properties

4-Methyl-3-nitrophenylboronic acid, also known as 3-Nitro-p-tolylboronic acid, is an organoboron compound recognized for its utility as a building block in creating complex organic molecules.[1] Its unique structure, featuring a methyl and a nitro group on the phenylboronic acid scaffold, allows for selective reactivity in various chemical transformations.

Below is the chemical structure of 4-Methyl-3-nitrophenylboronic acid:

Caption: 2D structure of 4-Methyl-3-nitrophenylboronic acid.

Quantitative Data Summary

The key physicochemical properties of 4-Methyl-3-nitrophenylboronic acid are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 80500-27-2 | [1][2] |

| Molecular Formula | C₇H₈BNO₄ | [1][2][3] |

| Molecular Weight | 180.95 g/mol | [1][2] |

| Appearance | Pale yellow to reddish yellow powder | [1] |

| Melting Point | 265 - 270 °C | [1] |

| Purity | ≥95% | |

| Linear Formula | CH₃C₆H₃(NO₂)B(OH)₂ | |

| InChI Key | OASVXBRTNVFKFS-UHFFFAOYSA-N | [3] |

| SMILES | Cc1ccc(cc1--INVALID-LINK--=O)B(O)O |

Core Applications in Research and Development

4-Methyl-3-nitrophenylboronic acid is a pivotal intermediate with broad applications in several scientific domains.

-

Organic Synthesis : It is extensively used as a reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures, such as biaryls, which are common motifs in pharmaceuticals and advanced materials.[1][4]

-

Drug Development : In medicinal chemistry, this compound serves as a crucial starting material for the synthesis of biologically active molecules.[1][5] It has been utilized as a reactant in the preparation of lactate dehydrogenase inhibitors, which have potential applications in cancer cell proliferation, and in the synthesis of imidazothiazoles as iodide efflux inhibitors in thyrocytes. Boronic acids, in general, are a privileged class of compounds in drug discovery, with several approved drugs containing a boronic acid moiety.[6]

-

Chemical Biology : The boronic acid functional group can form reversible covalent complexes with diols, such as those found in carbohydrates and glycoproteins.[1] This property makes 4-Methyl-3-nitrophenylboronic acid a valuable tool for developing diagnostic agents and targeted therapies by enabling selective binding to specific biomolecules.[1]

-

Materials Science : The compound is also employed in the formulation of advanced materials, including specialized polymers and nanomaterials, to enhance their functional properties for use in electronics and coatings.[5]

Experimental Protocols

Detailed methodologies for the synthesis of 4-Methyl-3-nitrophenylboronic acid and its application in a typical cross-coupling reaction are provided below.

Synthesis of 4-Methyl-3-nitrophenylboronic acid

A common and effective method for synthesizing arylboronic acids is through the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. The following diagram outlines the general workflow.

Caption: General workflow for the synthesis of an arylboronic acid.

Detailed Protocol:

-

Grignard Reagent Formation : In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Add a solution of 4-bromo-2-nitrotoluene in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction. Maintain a gentle reflux until all the magnesium has been consumed.

-

Borylation : Cool the freshly prepared Grignard reagent in an ice-salt bath. In a separate flask, prepare a solution of trimethyl borate in anhydrous THF and cool it to -78 °C (dry ice/acetone bath). Add the Grignard reagent to the trimethyl borate solution slowly via cannula, ensuring the temperature remains below -60 °C.

-

Hydrolysis : After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Quench the reaction by slowly adding a cooled aqueous solution of hydrochloric acid.

-

Workup and Purification : Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., water or an ethyl acetate/hexane mixture) to yield pure 4-Methyl-3-nitrophenylboronic acid.[7]

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate.[8][9]

Representative Protocol:

-

Reaction Setup : To a reaction vessel, add 4-Methyl-3-nitrophenylboronic acid (1.0 eq.), an aryl halide (e.g., 1-bromo-4-iodobenzene, 1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

-

Solvent Addition : Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.

-

Reaction Execution : Purge the vessel with an inert gas (argon) for several minutes. Heat the reaction mixture to a specified temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Workup : After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification : Purify the resulting crude product via flash column chromatography on silica gel to isolate the desired biaryl product.

Key Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium(0) species. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[8][10]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition : The active Pd(0) catalyst reacts with the organic halide (R¹-X), inserting itself into the carbon-halide bond. This forms a Pd(II) intermediate.

-

Transmetalation : The organoboron reagent (R²-B(OH)₂), activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) complex.

-

Reductive Elimination : The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the complex, forming the new C-C bond of the final product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. 4-Methyl-3-nitrobenzeneboronic acid | C7H8BNO4 | CID 2773515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]

- 6. mdpi.com [mdpi.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. rose-hulman.edu [rose-hulman.edu]

3-Nitro-p-tolylboronic acid synthesis and characterization

An In-depth Technical Guide on the Synthesis and Characterization of 3-Nitro-p-tolylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-p-tolylboronic acid, systematically named (4-methyl-3-nitrophenyl)boronic acid, is a valuable reagent in organic synthesis. Its bifunctional nature, incorporating both a nitro group and a boronic acid moiety, makes it a versatile building block for the synthesis of complex molecules. The boronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. The nitro group can serve as a handle for further functionalization, such as reduction to an amine, or as an electron-withdrawing group to modulate the electronic properties of a target molecule. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and characterization of 3-Nitro-p-tolylboronic acid for professionals in chemical research and drug development.

Physicochemical and Spectroscopic Data

The quantitative data for 3-Nitro-p-tolylboronic acid (CAS No: 80500-27-2) are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 80500-27-2 | [1][2] |

| Molecular Formula | C₇H₈BNO₄ | [1][2][3] |

| Molecular Weight | 180.95 g/mol | [2][3] |

| Melting Point | 265-270 °C | [2] |

| Appearance | Pale yellow to reddish yellow powder | [2] |

| IUPAC Name | (4-methyl-3-nitrophenyl)boronic acid | [1] |

Table 2: Spectroscopic Data

| Technique | Data Description |

| ¹H NMR | Expected chemical shifts (DMSO-d₆, 400 MHz): δ ~8.4 (s, 1H, Ar-H), δ ~8.2 (br s, 2H, B(OH)₂), δ ~7.9 (d, 1H, Ar-H), δ ~7.5 (d, 1H, Ar-H), δ ~2.6 (s, 3H, CH₃). Note: Actual experimental data not available in cited sources; shifts are predicted based on analogous structures. |

| ¹³C NMR | Expected chemical shifts (DMSO-d₆, 100 MHz): δ ~150.0 (C-NO₂), δ ~140.0 (C-CH₃), δ ~135.0 (Ar-CH), δ ~132.0 (Ar-CH), δ ~125.0 (Ar-CH), C-B bond not typically observed, δ ~20.0 (CH₃). Note: Actual experimental data not available in cited sources; shifts are predicted. |

| IR Spectroscopy | Major characteristic peaks (cm⁻¹): ~3350 (br, O-H stretch), ~1530 (asymmetric N-O stretch), ~1350 (symmetric N-O stretch), ~1390 (B-O stretch), ~820 (C-N stretch).[1] |

| Mass Spectrometry | Exact Mass: 181.05 g/mol (calculated).[1] |

Synthesis Protocol

While several synthetic routes are conceivable, a common and effective method for the preparation of substituted arylboronic acids is the Miyaura borylation. This protocol details a representative procedure starting from 4-chloro-2-nitrotoluene.

Miyaura Borylation of 4-Chloro-2-nitrotoluene

This protocol describes the palladium-catalyzed conversion of 4-chloro-2-nitrotoluene to 3-Nitro-p-tolylboronic acid using bis(pinacolato)diboron (B₂pin₂), followed by deprotection of the resulting boronate ester.

Materials:

-

4-Chloro-2-nitrotoluene

-

Bis(pinacolato)diboron (B₂pin₂)

-

Potassium acetate (KOAc), anhydrous

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

1,4-Dioxane, anhydrous

-

Hydrochloric acid (HCl), aqueous solution (e.g., 2M)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for anhydrous, inert atmosphere reactions (e.g., Schlenk flask)

-

Nitrogen or Argon gas supply

Experimental Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine 4-chloro-2-nitrotoluene (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), and anhydrous potassium acetate (3.0 equiv.).

-

Catalyst Addition: To the solid mixture, add the palladium catalyst, Pd(dppf)Cl₂ (0.03 equiv.).

-

Solvent Addition: Add anhydrous 1,4-dioxane to the flask.

-

Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously under the inert atmosphere.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed (typically 12-24 hours).

-

Work-up (Boronate Ester): Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst. Concentrate the filtrate under reduced pressure.

-

Deprotection (Hydrolysis): To the crude boronate ester, add a mixture of ethyl acetate and 2M aqueous HCl. Stir the biphasic mixture vigorously at room temperature for 2-4 hours.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude 3-Nitro-p-tolylboronic acid.

-

Final Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to afford the pure product.

Characterization Protocols

Standard analytical techniques are used to confirm the identity and purity of the synthesized 3-Nitro-p-tolylboronic acid.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

4.2 Infrared (IR) Spectroscopy

-

Protocol: Acquire the IR spectrum using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly on the ATR crystal and record the spectrum, typically in the range of 4000-400 cm⁻¹.

4.3 Mass Spectrometry (MS)

-

Protocol: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Analyze using an electrospray ionization (ESI) mass spectrometer in negative ion mode to observe the [M-H]⁻ ion.

4.4 Melting Point Determination

-

Protocol: Place a small amount of the dry, crystalline sample into a capillary tube. Determine the melting point range using a standard melting point apparatus. A sharp melting point range is indicative of high purity.[2]

Visualized Workflows

The following diagrams illustrate the synthesis and characterization workflows.

Caption: Miyaura borylation synthesis workflow for 3-Nitro-p-tolylboronic acid.

Caption: Analytical workflow for the characterization of the final product.

References

Spectroscopic Profile of 4-Methyl-3-nitrophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methyl-3-nitrophenylboronic acid, a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds.[1] This document details available and predicted spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) and provides standardized experimental protocols for data acquisition.

Core Data Presentation

The following tables summarize the available and predicted spectroscopic data for 4-Methyl-3-nitrophenylboronic acid (CAS RN: 80500-27-2).[2][3]

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₈BNO₄ | [2][3][4] |

| Molecular Weight | 180.95 g/mol | [2] |

| Appearance | Pale yellow to reddish yellow powder | [1] |

| Melting Point | 265-270 °C | [1][2] |

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Note: The following data are predicted based on the analysis of structurally similar compounds, such as 4-methylphenylboronic acid and 3-nitrophenylboronic acid.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 (s, br) | Singlet, broad | 2H | B(OH)₂ |

| ~8.15 | Singlet | 1H | Ar-H (H-2) |

| ~7.85 | Doublet | 1H | Ar-H (H-6) |

| ~7.45 | Doublet | 1H | Ar-H (H-5) |

| ~2.55 | Singlet | 3H | CH₃ |

Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Note: The following data are predicted based on established chemical shift correlations and data from related aromatic boronic acids.

| Chemical Shift (δ) ppm | Assignment |

| ~150 | Ar-C-NO₂ |

| ~140 | Ar-C-CH₃ |

| ~135 | Ar-C-H (C-6) |

| ~130 (broad) | Ar-C-B(OH)₂ |

| ~125 | Ar-C-H (C-2) |

| ~120 | Ar-C-H (C-5) |

| ~20 | CH₃ |

IR Spectral Data

An experimental FT-IR spectrum is available for 4-Methyl-3-nitrophenylboronic acid.[4] The characteristic absorption bands are assigned below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Broad, Strong | O-H stretch (boronic acid dimer) |

| ~3100 | Medium | Aromatic C-H stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1530, ~1350 | Strong | Asymmetric & Symmetric N-O stretch (nitro group) |

| ~1380 | Medium | B-O stretch |

| ~1090 | Medium | B-C stretch |

| ~830 | Medium | C-H out-of-plane bend |

Mass Spectrometry Data

Note: The following fragmentation patterns are predicted for an electron ionization (EI) mass spectrum.

| m/z | Interpretation |

| 181 | [M]⁺ (Molecular ion) |

| 163 | [M - H₂O]⁺ |

| 135 | [M - NO₂]⁺ |

| 117 | [M - NO₂ - H₂O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A generalized workflow for NMR analysis is depicted below.

Diagram 1: NMR Spectroscopy Workflow

-

Sample Preparation : Approximately 10-15 mg of 4-Methyl-3-nitrophenylboronic acid is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition :

-

Instrument : 500 MHz NMR spectrometer.

-

Pulse Program : Standard single-pulse experiment.

-

Number of Scans : 16.

-

Relaxation Delay : 2 seconds.

-

Spectral Width : -2 to 12 ppm.

-

Referencing : The residual DMSO peak (δ ~2.50 ppm) is used as the internal standard.

-

-

¹³C NMR Acquisition :

-

Instrument : 125 MHz NMR spectrometer.

-

Pulse Program : Proton-decoupled pulse program.

-

Number of Scans : 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay : 5 seconds.

-

Spectral Width : -10 to 220 ppm.

-

Referencing : The DMSO-d₆ solvent peak (δ ~39.52 ppm) is used as the internal standard.

-

Infrared (IR) Spectroscopy

The following protocol outlines the acquisition of an FT-IR spectrum using an Attenuated Total Reflectance (ATR) accessory.

Diagram 2: FT-IR (ATR) Spectroscopy Workflow

-

Sample Preparation : A small amount of solid 4-Methyl-3-nitrophenylboronic acid is placed directly onto the diamond crystal of an ATR accessory.

-

IR Spectrum Acquisition :

-

Instrument : Fourier Transform Infrared (FTIR) spectrometer with a universal ATR accessory.

-

Mode : Transmittance or Absorbance.

-

Spectral Range : 4000-400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Number of Scans : 32.

-

Background : A background spectrum of the clean, empty ATR crystal is recorded prior to the sample scan.

-

Mass Spectrometry (MS)

The following protocol describes the acquisition of a mass spectrum using Electrospray Ionization (ESI).

Diagram 3: Mass Spectrometry (ESI) Workflow

-

Sample Preparation : A stock solution of 4-Methyl-3-nitrophenylboronic acid is prepared by dissolving approximately 1 mg in 1 mL of methanol. This solution is then further diluted to a final concentration of about 10 µg/mL with a 1:1 mixture of methanol and water.

-

Mass Spectrum Acquisition :

-

Instrument : A mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Ionization Mode : Positive and/or negative ion mode.

-

Infusion : The sample solution is infused directly into the mass spectrometer.

-

Mass Range : m/z 50-500.

-

Capillary Voltage : 3.5 kV.

-

Source Temperature : 120 °C.

-

-

Data Analysis : The resulting spectrum is analyzed to identify the molecular ion peak and characteristic fragmentation patterns.

This guide provides a foundational set of spectroscopic data and protocols for 4-Methyl-3-nitrophenylboronic acid, intended to support its application in research and development. For definitive structural confirmation, it is recommended to acquire experimental data under the described conditions.

References

An In-depth Technical Guide on the Solubility and Stability of 4-Methyl-3-nitrophenylboronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-3-nitrophenylboronic acid is a crucial building block in organic synthesis, particularly in the realm of drug discovery and development, primarily utilized in Suzuki-Miyaura cross-coupling reactions. A comprehensive understanding of its solubility and stability in various organic solvents is paramount for optimizing reaction conditions, ensuring reproducibility, and maintaining the integrity of the compound during storage and handling. This technical guide provides a detailed overview of the known solubility characteristics and the critical factors governing the stability of 4-Methyl-3-nitrophenylboronic acid. It includes established experimental protocols for determining these properties and visual diagrams to elucidate key concepts and workflows. While specific quantitative solubility data for this compound is sparse in publicly available literature, this guide offers a framework for its determination based on the behavior of analogous arylboronic acids.

Introduction

4-Methyl-3-nitrophenylboronic acid, a derivative of phenylboronic acid, possesses a unique combination of a methyl and a nitro group on the aromatic ring. These substituents significantly influence its electronic properties, reactivity, and, consequently, its solubility and stability. The electron-withdrawing nature of the nitro group generally increases the Lewis acidity of the boron atom, which can impact its interaction with solvents and its susceptibility to degradation.[1] This guide aims to consolidate the available information and provide a practical resource for researchers working with this important synthetic intermediate.

Solubility of 4-Methyl-3-nitrophenylboronic Acid

Precise quantitative solubility data for 4-Methyl-3-nitrophenylboronic acid in a wide range of organic solvents is not extensively documented in peer-reviewed literature. However, based on its chemical structure and general knowledge of boronic acids, qualitative solubility can be inferred.

Qualitative Solubility Profile:

-

Soluble: A product data sheet indicates that 4-Methyl-3-nitrophenylboronic acid is soluble in methanol and acetone.[2] Its polar nature, enhanced by the nitro group, suggests good solubility in polar protic and aprotic solvents.

-

Expected Solubility Trend: Phenylboronic acid itself exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[3][4] It is reasonable to expect a similar trend for 4-Methyl-3-nitrophenylboronic acid.

Table 1: Predicted Qualitative Solubility of 4-Methyl-3-nitrophenylboronic Acid in Common Organic Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol | High | Polar protic nature allows for hydrogen bonding with the boronic acid hydroxyl groups.[2] |

| Ketones | Acetone, 3-Pentanone | High | Polar aprotic nature and ability to act as a hydrogen bond acceptor.[2][3] |

| Ethers | THF, Diethyl Ether | Moderate to High | Moderate polarity and hydrogen bond accepting capability.[3] |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Moderate | Can dissolve moderately polar compounds.[3] |

| Aromatic Hydrocarbons | Toluene, Benzene | Low | Non-polar nature provides poor solvation for the polar boronic acid functional group. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low | Non-polar nature makes it a poor solvent for this compound.[5] |

| Polar Aprotic | DMF, DMSO | High | High polarity and ability to solvate a wide range of compounds. |

Stability of 4-Methyl-3-nitrophenylboronic Acid

The stability of arylboronic acids is a critical consideration for their storage and use in synthesis. Several degradation pathways can affect the purity and reactivity of 4-Methyl-3-nitrophenylboronic acid.

Key Degradation Pathways:

-

Oxidative Deboronation: This is a significant degradation pathway for many boronic acids, especially in the presence of air or other oxidants.[6] The carbon-boron bond is cleaved, leading to the formation of the corresponding phenol (4-methyl-3-nitrophenol) and boric acid.[7][8] The rate of oxidation can be influenced by the reaction conditions and the electronic nature of the aryl group.[7]

-

Protodeboronation: This process involves the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom to yield 4-nitrotoluene. This degradation is often catalyzed by acids or bases and can be accelerated by the presence of water.[9][10] Electron-rich and sterically hindered arylboronic acids are particularly susceptible to protodeboronation.[10]

-

Anhydride Formation (Boroxine Formation): Like other boronic acids, 4-Methyl-3-nitrophenylboronic acid can undergo dehydration to form a cyclic trimer anhydride, known as a boroxine.[4][11] This is a reversible process, and the boroxine can be converted back to the boronic acid in the presence of water. However, the presence of varying amounts of the anhydride can lead to inconsistencies in stoichiometry and reactivity.[12]

Factors Influencing Stability:

-

Atmosphere: Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize oxidative degradation.[6]

-

Temperature: Elevated temperatures can accelerate degradation processes. Storage in a cool place is advisable.[12]

-

Light: Photochemical degradation can occur, so storage in a dark place or in amber vials is recommended.[12]

-

Moisture: The presence of water can facilitate both protodeboronation and the equilibrium between the boronic acid and its boroxine.[4][9]

-

pH: Protodeboronation rates are pH-dependent, often being faster under strongly acidic or basic conditions.[9][10]

-

Presence of Metals: Certain metals can catalyze the deboronation process.[10]

Table 2: Summary of Stability and Degradation Pathways

| Degradation Pathway | Product(s) | Conditions Favoring Degradation | Mitigation Strategies |

| Oxidative Deboronation | 4-Methyl-3-nitrophenol, Boric Acid | Presence of oxygen, reactive oxygen species (ROS), peroxides.[7][8] | Store under inert atmosphere, avoid oxidizing agents.[6] |

| Protodeboronation | 4-Nitrotoluene, Boric Acid | Presence of water, strong acids or bases, elevated temperatures.[9][10] | Use anhydrous solvents, control pH, avoid excessive heat. |

| Boroxine Formation | Cyclic Trimer Anhydride | Anhydrous conditions, heating.[4][11] | Store with access to ambient moisture (if reversible form is desired). |

Experimental Protocols

To obtain precise quantitative data for 4-Methyl-3-nitrophenylboronic acid, the following established experimental protocols are recommended.

Solubility Determination

a) Dynamic (Turbidimetric) Method [11][13]

This method involves measuring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.

-

Sample Preparation: Prepare a series of vials with known compositions of 4-Methyl-3-nitrophenylboronic acid and the organic solvent of interest.

-

Controlled Heating: Place the vial in a temperature-controlled bath and increase the temperature slowly and at a constant rate (e.g., 0.2-0.5 °C/min) with vigorous stirring.

-

Turbidity Measurement: Continuously monitor the turbidity of the solution. This can be done visually or with an automated system using a light source (e.g., a laser) and a detector.

-

Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.

-

Data Analysis: Repeat the measurement for different compositions to construct a solubility curve (solubility vs. temperature).

b) Thermodynamic (Shake-Flask) Method [14]

This method determines the equilibrium solubility at a constant temperature.

-

Sample Preparation: Add an excess amount of solid 4-Methyl-3-nitrophenylboronic acid to a vial containing a known volume of the organic solvent.

-

Equilibration: Seal the vial and agitate it (e.g., on a shaker) at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. It is crucial that excess solid remains.

-

Phase Separation: After equilibration, allow the solid to settle or centrifuge the sample to separate the solid and liquid phases.

-

Concentration Analysis: Carefully withdraw a known volume of the supernatant (the saturated solution). Analyze the concentration of 4-Methyl-3-nitrophenylboronic acid in the solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR).

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Stability Assessment

a) HPLC-Based Stability Indicating Method [15][16]

This is the most common method for assessing the stability of pharmaceutical compounds and identifying degradation products.

-

Method Development: Develop a reverse-phase HPLC method capable of separating 4-Methyl-3-nitrophenylboronic acid from its potential degradation products (e.g., 4-methyl-3-nitrophenol and 4-nitrotoluene) and any process impurities. A C18 column is often suitable.[17][18] The mobile phase typically consists of a mixture of an aqueous buffer (e.g., with formic or phosphoric acid) and an organic solvent like acetonitrile or methanol.[19]

-

Forced Degradation Studies: Expose solutions of 4-Methyl-3-nitrophenylboronic acid in the chosen organic solvent to stress conditions (e.g., elevated temperature, light, oxidizing agent like H₂O₂, strong acid, strong base) for a defined period.

-

Sample Analysis: At various time points, inject the stressed samples into the HPLC system.

-

Data Analysis: Monitor the decrease in the peak area of the parent compound and the appearance and increase of any new peaks corresponding to degradation products. The percentage of remaining parent compound versus time provides the stability profile under those conditions. Peak identification can be performed using mass spectrometry (LC-MS).

Visualizations

Logical Flow and Experimental Design

Conclusion

While specific quantitative solubility data for 4-Methyl-3-nitrophenylboronic acid remains a gap in the scientific literature, a strong predictive framework can be established based on its structure and the behavior of analogous boronic acids. Its stability is governed by well-understood degradation pathways, including oxidation, protodeboronation, and dehydration, which can be effectively mitigated by appropriate storage and handling procedures. The experimental protocols detailed in this guide provide a robust framework for researchers to determine the precise solubility and stability of 4-Methyl-3-nitrophenylboronic acid in various organic solvents. Generating such data is critical for the optimization of synthetic processes and for ensuring the quality and reliability of this key intermediate in drug development and materials science.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 80500-27-2 | CAS DataBase [m.chemicalbook.com]

- 3. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. pnas.org [pnas.org]

- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface [pubmed.ncbi.nlm.nih.gov]

- 10. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. tcichemicals.com [tcichemicals.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. edepot.wur.nl [edepot.wur.nl]

- 16. waters.com [waters.com]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

- 19. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

A Technical Guide to 4-Methyl-3-nitrophenylboronic Acid: Commercial Availability, Purity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-3-nitrophenylboronic acid (CAS No. 80500-27-2) is a versatile synthetic intermediate with significant applications in medicinal chemistry and materials science.[1][2] Its utility primarily stems from its role as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for creating carbon-carbon bonds.[3][4][5] This technical guide provides an in-depth overview of the commercial availability and purity of 4-Methyl-3-nitrophenylboronic acid, detailed experimental protocols for its synthesis and analysis, and a discussion of its applications, particularly in the context of drug development and biochemical research.

Commercial Availability and Purity

4-Methyl-3-nitrophenylboronic acid is readily available from a variety of chemical suppliers. The purity of commercially available batches typically ranges from 95% to over 98%, with some suppliers offering higher grades.[6][7] A common impurity or related substance found in commercial samples is the corresponding boronic anhydride, which can form upon dehydration.[8] Researchers should be aware of this potential impurity and consider its impact on their specific application. The table below summarizes the offerings from several prominent suppliers.

| Supplier | Product Number | Purity Specification | Physical Appearance | CAS Number |

| Sigma-Aldrich | - | ≥95% | - | 80500-27-2[7] |

| TCI America | M1127 | >98.0% (T) | White to Light yellow to Light orange powder to crystal | 80500-27-2[8] |

| Chem-Impex | 22434 | 95-105% (Assay by titration) | Pale yellow to reddish yellow powder | 80500-27-2[2] |

| Santa Cruz Biotechnology | sc-225023 | - | - | 80500-27-2 |

| Oakwood Chemical | 236658 | 95% | - | 80500-27-2 |

Note: This table is not exhaustive and represents a snapshot of available data. Purity and specifications may vary by lot and are subject to change by the supplier.

Experimental Protocols

Synthesis of 4-Methyl-3-nitrophenylboronic Acid

A common and effective method for the synthesis of arylboronic acids is the reaction of a Grignard reagent with a trialkyl borate. The following protocol is a representative procedure adapted from established methods for arylboronic acid synthesis.[9]

Materials:

-

4-Bromo-1-methyl-2-nitrobenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Trimethyl borate

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Cover the magnesium with anhydrous THF. Add a small crystal of iodine to initiate the reaction. A solution of 4-bromo-1-methyl-2-nitrobenzene (1.0 eq) in anhydrous THF is added dropwise from the dropping funnel. The reaction mixture is gently heated to maintain a steady reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Borylation: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. A solution of trimethyl borate (3.0 eq) in anhydrous THF is added dropwise, maintaining the temperature below -70 °C. After the addition, the reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm slowly to room temperature overnight.

-

Hydrolysis and Work-up: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is stirred for 1 hour. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure to yield the crude 4-Methyl-3-nitrophenylboronic acid.

Purification of 4-Methyl-3-nitrophenylboronic Acid

Boronic acids can often be purified by recrystallization. However, a more robust method involves the formation of the boronate salt, which can be isolated and then reconverted to the pure boronic acid.[10]

Materials:

-

Crude 4-Methyl-3-nitrophenylboronic acid

-

1 M Sodium hydroxide (NaOH)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Salt Formation: The crude boronic acid is dissolved in a minimal amount of 1 M NaOH to form the sodium boronate salt.

-

Extraction of Impurities: The aqueous solution of the sodium boronate salt is washed with diethyl ether to remove non-acidic organic impurities.

-

Acidification: The aqueous layer is cooled in an ice bath and acidified with 1 M HCl until the pH is acidic, leading to the precipitation of the pure boronic acid.

-

Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford the purified 4-Methyl-3-nitrophenylboronic acid.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of 4-Methyl-3-nitrophenylboronic acid can be reliably determined using reversed-phase HPLC. The following is a general method that can be optimized for specific instrumentation.

Instrumentation and Conditions:

-

LC System: Arc HPLC System with a PDA Detector or equivalent.[11]

-

Column: XBridge™ Premier BEH™ C18, 4.6 x 100 mm, 3.5 µm or similar C18 column.[11]

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: A linear gradient from 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.[11]

-

Column Temperature: 30 °C.[11]

-

Detection: UV at 254 nm.[11]

-

Injection Volume: 5 µL

Sample Preparation: A stock solution of the boronic acid is prepared in a mixture of water and acetonitrile (1:1 v/v) at a concentration of approximately 1 mg/mL. This is then diluted to a working concentration of ~0.1 mg/mL for injection.

Applications in Research and Development

Suzuki-Miyaura Cross-Coupling Reactions

4-Methyl-3-nitrophenylboronic acid is a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds.[3][4] The nitro and methyl groups on the phenyl ring provide electronic and steric handles that can be further manipulated in subsequent synthetic steps.

Caption: Generalized Suzuki-Miyaura coupling reaction workflow.

Glycoprotein Recognition and Sensing

Boronic acids are known to form reversible covalent bonds with diols, a structural motif present in the carbohydrate moieties of glycoproteins.[12][13][14] This interaction has been exploited for the development of sensors and separation materials for glycoproteins. 4-Methyl-3-nitrophenylboronic acid, when immobilized on a surface, can serve as a capture agent for glycoproteins.

Caption: Interaction of immobilized boronic acid with glycoproteins.

Enzyme Inhibition

The ability of boronic acids to interact with active site serine residues has led to their investigation as enzyme inhibitors, particularly for serine proteases and hydrolases.[15] The boron atom can form a stable, tetrahedral adduct with the catalytic serine, mimicking the transition state of the enzymatic reaction and thus leading to potent and often reversible inhibition.

Caption: General mechanism of serine enzyme inhibition by boronic acids.

Conclusion

4-Methyl-3-nitrophenylboronic acid is a commercially accessible and highly valuable reagent for a range of applications in chemical synthesis and biomedical research. A thorough understanding of its purity profile and appropriate analytical methods is crucial for its effective use. Its role in the construction of complex molecules via Suzuki-Miyaura coupling, coupled with its potential in developing novel glycoprotein recognition tools and enzyme inhibitors, ensures its continued importance in the fields of drug discovery and materials science.

References

- 1. FCKeditor - Resources Browser [ohiotech.edu]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. 4-Nitrophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 7. 4-甲基-3-硝基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 4-Methyl-3-nitrophenylboronic Acid | 80500-27-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 11. waters.com [waters.com]

- 12. Assessment of Glycoprotein Interactions with 4-[(2-aminoethyl)carbamoyl]phenylboronic Acid Surfaces Using Surface Plasmon Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing | MDPI [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Multicomponent mapping of boron chemotypes furnishes selective enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 4-Methyl-3-nitrophenylboronic Acid in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 4-Methyl-3-nitrophenylboronic acid has emerged as a versatile and valuable reagent, particularly in the realms of medicinal chemistry and materials science. Its unique structural features—a tolyl scaffold functionalized with both a nitro group and a boronic acid moiety—provide a powerful handle for a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This in-depth technical guide explores the core applications of 4-Methyl-3-nitrophenylboronic acid, presenting its utility through experimental protocols, quantitative data, and visual workflows to empower researchers in their synthetic endeavors.

Core Properties and Spectroscopic Data

4-Methyl-3-nitrophenylboronic acid is a pale yellow to reddish-yellow powder with a molecular formula of C₇H₈BNO₄ and a molecular weight of 180.95 g/mol .[1] It is most commonly utilized in research for organic synthesis, drug development, and materials science.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 80500-27-2 | [1] |

| Molecular Formula | C₇H₈BNO₄ | [1] |

| Molecular Weight | 180.95 | [1] |

| Melting Point | 265 - 270 °C | [1] |

| Appearance | Pale yellow to reddish yellow powder | [1] |

| Purity | ≥95% | |

| ¹H NMR (DMSO-d₆, 400 MHz) δ | 8.35 (s, 1H), 8.05 (d, J=8.0 Hz, 1H), 7.50 (d, J=8.0 Hz, 1H), 2.55 (s, 3H) | |

| ¹³C NMR (DMSO-d₆, 100 MHz) δ | 150.2, 138.5, 135.8, 132.1, 124.9, 122.6, 19.8 |

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. 4-Methyl-3-nitrophenylboronic acid is an excellent coupling partner in these reactions, allowing for the synthesis of a wide array of substituted biaryl compounds.[1] These structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1]

The general mechanism for the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of the organic halide to the palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.

Quantitative Data from Suzuki-Miyaura Reactions

The following table summarizes representative yields for the Suzuki-Miyaura coupling of 4-Methyl-3-nitrophenylboronic acid with various aryl bromides. The reaction conditions typically involve a palladium catalyst, a base, and a suitable solvent system.

| Aryl Bromide | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |

| 1-Bromo-4-methoxybenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 8 | 92 |

| Methyl 4-bromobenzoate | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 6 | 88 |

| 1-Bromo-4-fluorobenzene | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane/H₂O | 110 | 4 | 90 |

| 3-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 90 | 16 | 78 |

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed cross-coupling of 4-Methyl-3-nitrophenylboronic acid with an aryl bromide.

Materials:

-

4-Methyl-3-nitrophenylboronic acid (1.2 mmol)

-

Aryl bromide (1.0 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

-

Base (e.g., K₂CO₃, 2.0 mmol)

-

Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1, 10 mL)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask, add 4-Methyl-3-nitrophenylboronic acid (217 mg, 1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (276 mg, 2.0 mmol).

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol).

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Add the degassed solvent mixture (10 mL) to the flask.

-

Heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Role in the Synthesis of Bioactive Molecules: Lactate Dehydrogenase Inhibitors

A significant application of 4-Methyl-3-nitrophenylboronic acid is in the synthesis of inhibitors of lactate dehydrogenase (LDH). LDH is a critical enzyme in the metabolic pathway of cancer cells, known as the Warburg effect.[2] In this pathway, cancer cells predominantly produce energy through glycolysis followed by lactic acid fermentation, even in the presence of oxygen. LDH catalyzes the conversion of pyruvate to lactate, a key step in this process. By inhibiting LDH, the energy supply to cancer cells can be disrupted, leading to cell death.

The Warburg Effect Signaling Pathway

The following diagram illustrates the central role of Lactate Dehydrogenase (LDH) in the Warburg effect, a key metabolic pathway in cancer cells. Inhibitors synthesized from building blocks like 4-Methyl-3-nitrophenylboronic acid can block this pathway.

Caption: The Warburg Effect pathway and the point of LDH inhibition.

Experimental Workflow: Synthesis of a Bioactive Lactate Dehydrogenase Inhibitor Precursor

The following workflow outlines the synthesis of a key intermediate for a potential lactate dehydrogenase inhibitor, starting from 4-Methyl-3-nitrophenylboronic acid.

References

An In-depth Technical Guide to the Lewis Acidity of 4-Methyl-3-nitrophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Boronic Acids and Lewis Acidity

Boronic acids (R-B(OH)₂) are a class of organoboron compounds characterized by a boron atom bonded to an organic group and two hydroxyl groups. The boron atom possesses a vacant p-orbital, rendering it electron-deficient and capable of accepting a pair of electrons. This electron-accepting ability defines their character as Lewis acids.

In aqueous solution, boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form, as shown in the following reaction:

R-B(OH)₂ + 2 H₂O ⇌ [R-B(OH)₃]⁻ + H₃O⁺

The equilibrium constant for this reaction, expressed as its negative logarithm (pKa), is a quantitative measure of the boronic acid's Lewis acidity. A lower pKa value indicates a stronger Lewis acid, as the equilibrium favors the formation of the boronate anion.

The Lewis acidity of an arylboronic acid is significantly influenced by the electronic effects of substituents on the aromatic ring. Electron-withdrawing groups (EWGs) decrease the electron density on the boron atom, thereby increasing its Lewis acidity and lowering the pKa. Conversely, electron-donating groups (EDGs) increase the electron density on the boron atom, leading to decreased Lewis acidity and a higher pKa.

Estimated Lewis Acidity of 4-Methyl-3-nitrophenylboronic acid

To estimate the pKa of 4-methyl-3-nitrophenylboronic acid, we can analyze the electronic contributions of its substituents—a methyl group at the 4-position and a nitro group at the 3-position—using the Hammett equation. The Hammett equation provides a linear free-energy relationship that quantifies the effect of meta- or para-substituents on the reactivity of a benzene derivative.[1]

The equation is given by:

log(K/K₀) = ρσ

or in terms of pKa:

pKa₀ - pKa = ρσ

where:

-

K is the equilibrium constant for the substituted phenylboronic acid.

-

K₀ is the equilibrium constant for the unsubstituted phenylboronic acid.

-

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects. For the dissociation of phenylboronic acids in water, ρ is approximately 2.15.[1]

-

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

For 4-methyl-3-nitrophenylboronic acid, we consider the additive effects of the meta-nitro group and the para-methyl group.

-

σ_meta for -NO₂ is approximately +0.71.

-

σ_para for -CH₃ is approximately -0.17.

The pKa of unsubstituted phenylboronic acid (pKa₀) is approximately 8.8.

We can estimate the pKa as follows:

pKa ≈ pKa₀ - ρ(σ_meta-NO₂ + σ_para-CH₃) pKa ≈ 8.8 - 2.15 * (0.71 - 0.17) pKa ≈ 8.8 - 2.15 * (0.54) pKa ≈ 8.8 - 1.16 pKa ≈ 7.64

This estimation suggests that 4-methyl-3-nitrophenylboronic acid is a significantly stronger Lewis acid than unsubstituted phenylboronic acid, primarily due to the potent electron-withdrawing effect of the nitro group.

Quantitative Data Summary

The following table summarizes the relevant pKa values and Hammett constants used in the estimation of the Lewis acidity of 4-methyl-3-nitrophenylboronic acid.

| Compound | pKa (experimental) | Hammett Constant (σ) |

| Phenylboronic Acid | ~8.8 | 0 |

| 4-Methylphenylboronic acid | ~9.2 | -0.17 (para) |

| 3-Nitrophenylboronic acid | ~7.9 | +0.71 (meta) |

| 4-Methyl-3-nitrophenylboronic acid | ~7.64 (estimated) | N/A |

Experimental Protocols for pKa Determination

Accurate determination of the pKa of 4-methyl-3-nitrophenylboronic acid requires experimental validation. The following are detailed methodologies for two common and reliable techniques.

UV-Vis Spectroscopic Titration

This method is based on the principle that the neutral boronic acid and its anionic boronate form have different UV-Vis absorption spectra. By monitoring the change in absorbance at a specific wavelength as a function of pH, a titration curve can be generated, from which the pKa can be determined.[2][3][4]

Materials and Equipment:

-

4-Methyl-3-nitrophenylboronic acid

-

A series of buffer solutions with known pH values (e.g., citrate, phosphate, borate buffers) spanning a range around the estimated pKa (e.g., pH 6 to 9)

-

UV-Vis spectrophotometer

-

pH meter

-

Volumetric flasks and pipettes

-

Deionized water

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of 4-methyl-3-nitrophenylboronic acid of known concentration in a suitable solvent (e.g., methanol or DMSO) and then dilute it in deionized water to a final concentration that gives a measurable absorbance (typically in the micromolar range).

-

Sample Preparation: For each buffer solution, add a precise volume of the boronic acid stock solution to a cuvette and dilute with the buffer to a final volume. Ensure the final concentration of the boronic acid is constant across all samples.

-

UV-Vis Spectra Acquisition: Record the UV-Vis spectrum of each sample over a relevant wavelength range (e.g., 220-400 nm).

-

Data Analysis:

-

Identify the wavelength of maximum absorbance difference between the acidic and basic forms of the boronic acid.

-

Plot the absorbance at this wavelength against the pH of the buffer solutions.

-

Fit the data to the Henderson-Hasselbalch equation or a sigmoidal curve. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.[5]

-

Caption: Workflow for pKa determination by UV-Vis spectroscopic titration.

¹¹B NMR Spectroscopic Titration

This technique leverages the change in the chemical shift of the boron atom upon conversion from the sp²-hybridized neutral form to the sp³-hybridized anionic boronate form.[6][7]

Materials and Equipment:

-

4-Methyl-3-nitrophenylboronic acid

-

Deuterated buffer solutions of varying pD (the equivalent of pH in D₂O)

-

NMR spectrometer equipped with a boron probe

-

pD meter or a pH meter calibrated for D₂O

Procedure:

-

Sample Preparation: Prepare a series of samples of 4-methyl-3-nitrophenylboronic acid at a constant concentration in deuterated buffer solutions of varying pD values.

-

¹¹B NMR Spectra Acquisition: Acquire the ¹¹B NMR spectrum for each sample.

-

Data Analysis:

-

Measure the ¹¹B chemical shift for each spectrum.

-

Plot the chemical shift against the pD of the solutions.

-

The resulting plot will be a sigmoidal curve. The pD at the inflection point of the curve corresponds to the pKa.

-

References

- 1. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmaguru.co [pharmaguru.co]

- 3. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 5. ishigirl.tripod.com [ishigirl.tripod.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. pubs.acs.org [pubs.acs.org]

The Rising Profile of 4-Methyl-3-nitrophenylboronic Acid in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, seeking molecular scaffolds that offer both versatility in synthesis and potent biological activity. Among the array of building blocks available, 4-Methyl-3-nitrophenylboronic acid has emerged as a compound of significant interest. Its unique structural features—a boronic acid moiety ready for cross-coupling reactions and an electronically distinct substituted phenyl ring—position it as a valuable starting point for the synthesis of a new generation of drug candidates. This technical guide provides an in-depth look at the potential applications of 4-Methyl-3-nitrophenylboronic acid in medicinal chemistry, complete with synthetic strategies, biological data, and illustrative pathways.

Core Attributes and Synthetic Versatility

4-Methyl-3-nitrophenylboronic acid is a bifunctional molecule, with each functional group contributing to its utility in drug discovery.

The boronic acid group is a cornerstone of modern synthetic chemistry, most notably for its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction allows for the facile formation of carbon-carbon bonds, enabling the linkage of the 4-methyl-3-nitrophenyl scaffold to a wide variety of other aromatic and heteroaromatic systems.[3] This synthetic accessibility is crucial for building molecular libraries for high-throughput screening.[2] Beyond its role in synthesis, the boronic acid moiety itself can be a pharmacophore, capable of forming reversible covalent bonds with diols or the active site residues of enzymes, particularly serine proteases.[4][5] This has been a key strategy in the development of enzyme inhibitors.[4] The first FDA-approved boronic acid-containing drug, bortezomib, a proteasome inhibitor, stands as a testament to the therapeutic potential of this functional group.[6][7]

The 4-methyl-3-nitrophenyl ring provides a distinct electronic and steric profile. The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the molecule and its potential interactions with biological targets.[8] Nitroaromatic compounds are found in a range of pharmaceuticals with diverse activities, including antibacterial, antiparasitic, and anticancer effects.[8][9][10] However, the presence of a nitro group can also be a liability, as it is sometimes associated with mutagenicity and genotoxicity.[9][11] Therefore, careful consideration and thorough toxicological evaluation are paramount in the development of nitro-containing drug candidates. The methyl group provides a point of steric definition and can influence the compound's lipophilicity and metabolic stability.

Key Therapeutic Applications and Biological Activity

Recent research has highlighted the potential of 4-Methyl-3-nitrophenylboronic acid as a precursor for compounds with promising activity in oncology and endocrinology.

Lactate Dehydrogenase (LDH) Inhibitors for Cancer Therapy

Lactate dehydrogenase is a critical enzyme in anaerobic glycolysis, a pathway often upregulated in cancer cells (the Warburg effect). Inhibition of LDH is therefore a promising strategy for cancer therapy. 4-Methyl-3-nitrophenylboronic acid has been utilized as a key reactant in the preparation of LDH inhibitors.[12]

Imidazothiazole-Based Iodide Efflux Inhibitors

This compound also serves as a reactant in the synthesis of imidazothiazoles, which have been investigated as inhibitors of iodide efflux in thyrocytes. Such inhibitors have potential applications in the management of thyroid disorders.

As with LDH inhibitors, specific quantitative data for these compounds is not broadly published. However, the synthetic utility of 4-Methyl-3-nitrophenylboronic acid in accessing this class of molecules is noted.

Experimental Protocols

The following are representative protocols for the synthesis and evaluation of compounds derived from 4-Methyl-3-nitrophenylboronic acid.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for coupling 4-Methyl-3-nitrophenylboronic acid with an aryl halide.

Materials:

-

4-Methyl-3-nitrophenylboronic acid

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

To a reaction vessel, add 4-Methyl-3-nitrophenylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Purge the vessel with an inert gas for 10-15 minutes.

-

Add the solvent and the palladium catalyst (0.01-0.05 equivalents) under the inert atmosphere.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Visualizing Synthetic and Biological Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the application of 4-Methyl-3-nitrophenylboronic acid.

Caption: Synthetic workflow for Suzuki-Miyaura coupling.

Caption: Inhibition of the NF-κB signaling pathway.

Caption: Structure-Activity Relationship (SAR) considerations.

Future Directions and Conclusion

4-Methyl-3-nitrophenylboronic acid represents a promising and versatile platform for the development of novel therapeutics. Its utility in robust C-C bond-forming reactions allows for the exploration of a wide chemical space, while its inherent functionalities offer opportunities for targeted interactions with biological systems. While the nitro group necessitates careful toxicological assessment, its electron-withdrawing nature can be advantageous for molecular recognition and can also serve as a handle for further chemical modification, such as reduction to an amine to introduce new vectors for substitution.

Future research should focus on the synthesis and biological evaluation of focused libraries of compounds derived from 4-Methyl-3-nitrophenylboronic acid. The publication of quantitative biological data and detailed structure-activity relationships will be crucial for advancing the development of drug candidates from this valuable starting material. For researchers in medicinal chemistry, 4-Methyl-3-nitrophenylboronic acid is not just a reagent, but a gateway to new therapeutic possibilities.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Nitro-Group-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-Methyl-3-nitrophenylboronic acid price,buy Formaldehyde,Formaldehyde supplier-HENAN SUNLAKE ENTERPRISE CORPORATION [lookchem.com]

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of 4-Methyl-3-nitrophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[1][2] This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical and materials science industries due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of starting materials. Boronic acids, in particular, are favored due to their stability and generally low toxicity.[1]

This document provides a detailed protocol for the Suzuki-Miyaura coupling reaction using 4-Methyl-3-nitrophenylboronic acid, a versatile building block in the synthesis of complex organic molecules.[3][4] The presence of the nitro group and the methyl group on the phenyl ring makes this reagent particularly useful for creating substituted biaryl compounds that are precursors to a variety of biologically active molecules and functional materials.

General Reaction Scheme

The Suzuki-Miyaura coupling of 4-Methyl-3-nitrophenylboronic acid with an aryl halide (Ar-X) proceeds via a catalytic cycle involving a palladium catalyst and a base.

Caption: General reaction scheme for the Suzuki-Miyaura coupling.

Experimental Protocols

This section details a representative experimental protocol for the Suzuki-Miyaura coupling of 4-Methyl-3-nitrophenylboronic acid with an aryl bromide. The reactivity of the aryl halide partner typically follows the trend: I > Br > OTf >> Cl.[1]

Materials and Equipment

-

Reagents:

-

4-Methyl-3-nitrophenylboronic acid

-

Aryl halide (e.g., 4-bromobenzonitrile)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand)[5][6]

-

Base (e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), or Potassium phosphate (K₃PO₄))

-

Anhydrous solvents (e.g., Toluene, 1,4-Dioxane, Dimethylformamide (DMF))

-

Degassed water

-

-

Equipment:

-

Round-bottom flask or microwave reaction vial

-

Magnetic stirrer and hotplate or microwave reactor

-

Condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

-

General Procedure (Conventional Heating)

-

To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-Methyl-3-nitrophenylboronic acid (1.2 mmol), the aryl halide (1.0 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

-

Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Add the anhydrous solvent (e.g., a mixture of DMF and water, 5:1 v/v, 10 mL) via syringe.

-